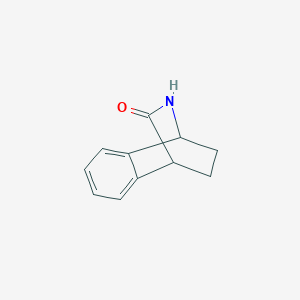

1,4-乙烯异喹啉-3(2H)-酮,1,4-二氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

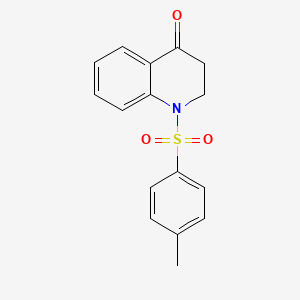

The synthesis of 1,4-dihydro- derivatives like 1,4-Ethanoisoquinolin-3(2H)-one often involves eco-friendly methods, utilizing ionic liquids or water without additional catalysts for high to excellent yields. Techniques include direct cyclocondensation of anthranilamides and aldehydes or a one-pot three-component cyclocondensation involving isatoic anhydrides, ammonium acetate, and aldehydes (Chen et al., 2007). Other methods employ novel and recoverable catalysts or silica-bonded catalysts, illustrating the diverse approaches to synthesizing these compounds efficiently and in an environmentally friendly manner (Ghorbani‐Choghamarani & Zamani, 2012).

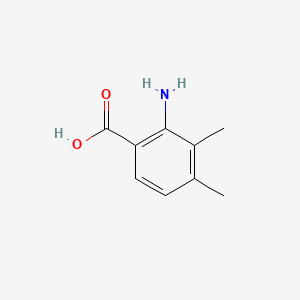

Molecular Structure Analysis

The molecular structure of 1,4-Ethanoisoquinolin-3(2H)-one derivatives is critical for understanding their chemical behavior. These structures are often characterized using techniques such as NMR and UV-Vis spectroscopy, providing insights into the arrangement of atoms and the electronic environment within the molecule. The structural analysis is crucial for predicting reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 1,4-Ethanoisoquinolin-3(2H)-one derivatives are diverse, including redox-triggered switchable synthesis, which allows for the development of compounds with varied substituent patterns. Such synthetic versatility is instrumental in creating molecules with specific properties for targeted applications (Yang et al., 2020). Reactions can be catalyzed by various substances, including gallium(III) triflate, demonstrating the compound's ability to undergo transformations under mild conditions to yield a wide range of products (Chen et al., 2008).

科学研究应用

核磁共振研究

使用 100-MHz 核磁共振谱分析了 1,4-二氢-1,4-乙烯异喹啉-3(2H)-酮。这项研究有助于确定邻位和烯丙基耦合常数的相对符号,有助于更深入地了解此类化合物的分子结构和动态 (Bauer 等,1971 年)。

药理学应用

结构为 1,4-二氢-2H-异喹啉衍生物的化合物已被发现对冠状动脉循环有显着影响,并具有抗心律失常作用。这表明它们在治疗心律失常方面的潜在用途 (Wienecke 等,2005 年)。

氢化和立体化学研究

研究开发了制备 1,4-二氢-3(2H)-异喹啉酮的新方法,提供了对其相对构型和构象平衡位点的见解。这有助于立体化学领域,并有助于理解分子构象 (Tóth 等,1988 年)。

与醛的反应

在强碱存在下研究 1,4-二氢-3-(2H)苯并异喹啉酮与醛之间的反应,提供了有关环取代和芳构化过程的宝贵信息。这项研究增强了对有机合成和反应机理的理解 (Hazai 等,1982 年)。

属性

IUPAC Name |

9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBPNUGGTKXXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307635 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- | |

CAS RN |

3118-16-9 |

Source

|

| Record name | NSC193542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)